2,5-Furandione, dihydro-3-(tetrahydro-2H-pyran-2-yl)-
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Overview
Description
2,5-Furandione, dihydro-3-(tetrahydro-2H-pyran-2-yl)- is a chemical compound that features a furanone ring fused with a tetrahydropyran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Furandione, dihydro-3-(tetrahydro-2H-pyran-2-yl)- typically involves the reaction of dihydropyran with maleic anhydride under specific conditions. The reaction is carried out in the presence of a catalyst, often an acid, to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2,5-Furandione, dihydro-3-(tetrahydro-2H-pyran-2-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the furanone ring into a more saturated form.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce more saturated derivatives of the original compound .
Scientific Research Applications
2,5-Furandione, dihydro-3-(tetrahydro-2H-pyran-2-yl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which 2,5-Furandione, dihydro-3-(tetrahydro-2H-pyran-2-yl)- exerts its effects involves interactions with various molecular targets. The furanone ring can participate in electron transfer reactions, while the tetrahydropyran moiety can interact with biological macromolecules. These interactions can modulate biochemical pathways and lead to the observed effects .
Comparison with Similar Compounds
Similar Compounds
2,5-Furandione, dihydro-3-(tetrapropenyl): Similar in structure but with different substituents, leading to variations in reactivity and applications.
3,4-Dihydro-2H-pyran: A simpler compound used as a protecting group in organic synthesis.
Uniqueness
2,5-Furandione, dihydro-3-(tetrahydro-2H-pyran-2-yl)- is unique due to its combination of a furanone ring and a tetrahydropyran moiety. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
58979-73-0 |
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Molecular Formula |
C9H12O4 |
Molecular Weight |
184.19 g/mol |
IUPAC Name |
3-(oxan-2-yl)oxolane-2,5-dione |
InChI |
InChI=1S/C9H12O4/c10-8-5-6(9(11)13-8)7-3-1-2-4-12-7/h6-7H,1-5H2 |
InChI Key |
GMEVAUIHPHFMKX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)C2CC(=O)OC2=O |
Origin of Product |
United States |
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